N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide
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Overview
Description
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide typically involves the reaction of 4-methylphenylpiperidine with 2-propoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with antiproliferative effects on cancer cells.
Matrine: A piperidine alkaloid with anti-inflammatory and anticancer activities.
Uniqueness
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of a piperidine ring with a benzamide moiety and a propoxy group makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C24H32N2O2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]-2-propoxybenzamide |
InChI |
InChI=1S/C24H32N2O2/c1-3-17-28-23-10-6-5-9-21(23)24(27)25-18-22(26-15-7-4-8-16-26)20-13-11-19(2)12-14-20/h5-6,9-14,22H,3-4,7-8,15-18H2,1-2H3,(H,25,27) |
InChI Key |
LUOPJQHPVVHTLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C)N3CCCCC3 |
Origin of Product |
United States |
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